

Technical Guide: Physical Properties of 2,6-Dibromo-4-methoxyaniline

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Compound of Interest

Compound Name: 2,6-Dibromo-4-methoxyaniline

Cat. No.: B1268162

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,6-Dibromo-4-methoxyaniline** (CAS No: 95970-05-1), a substituted aniline derivative. The information herein is compiled from various chemical data sources to support research, synthesis, and drug development activities. This document summarizes key physical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physical and Chemical Data

2,6-Dibromo-4-methoxyaniline, also known as 2,6-Dibromo-p-anisidine, is a halogenated aromatic amine.^[1] Its chemical structure features a benzene ring substituted with two bromine atoms, a methoxy group, and an amino group.

Data Presentation

The quantitative physical properties of **2,6-Dibromo-4-methoxyaniline** are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different suppliers, particularly for flash point and vapor pressure.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ Br ₂ NO	[2] [3]
Molecular Weight	280.95 g/mol	[3]
CAS Number	95970-05-1	[2] [3]
Appearance	Pale yellow to brown solid	[4]
Melting Point	81-83 °C	[4]
Boiling Point	293.6 ± 35.0 °C at 760 mmHg	[5]
Density	1.9 ± 0.1 g/cm ³	[5]
Flash Point	131.4 ± 25.9 °C / 81 °C	[2] [5]
Vapor Pressure	~0.0 mmHg at 25°C	[5]
Refractive Index	1.628	[5]
Solubility	Sparingly soluble in water; more soluble in organic solvents.	[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2,6-Dibromo-4-methoxyaniline** are not readily available in public literature. Therefore, this section outlines standard, generalized methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.[\[6\]](#)

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

- Sample Preparation: A small amount of dry, finely powdered **2,6-Dibromo-4-methoxyaniline** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[\[7\]](#) The tube is

tapped gently to ensure tight packing.[7]

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[8]
- Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to determine an approximate melting range.[6]
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 1-2 °C per minute near the expected melting point.[6][7]
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9] For high-boiling-point solids like **2,6-Dibromo-4-methoxyaniline**, the determination would be performed on the molten compound, typically under reduced pressure to prevent decomposition, with the value extrapolated to atmospheric pressure.

Methodology: Thiele Tube or Microscale Distillation

A common method for small sample quantities is the Thiele tube method.[10]

- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[11][12]
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[11]
- Heating: The assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube containing heating oil.[10]
- Observation: As the temperature rises, trapped air expands and escapes from the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles emerges

from the capillary's open end.[11] This indicates the vapor pressure of the liquid equals the external pressure.[13]

- Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]
- Pressure Correction: The barometric pressure must be recorded, as the boiling point is pressure-dependent.[9]

Solubility Determination

Solubility is a critical parameter, especially in drug development. For aniline derivatives, solubility can be pH-dependent.[14]

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining thermodynamic solubility.[15]

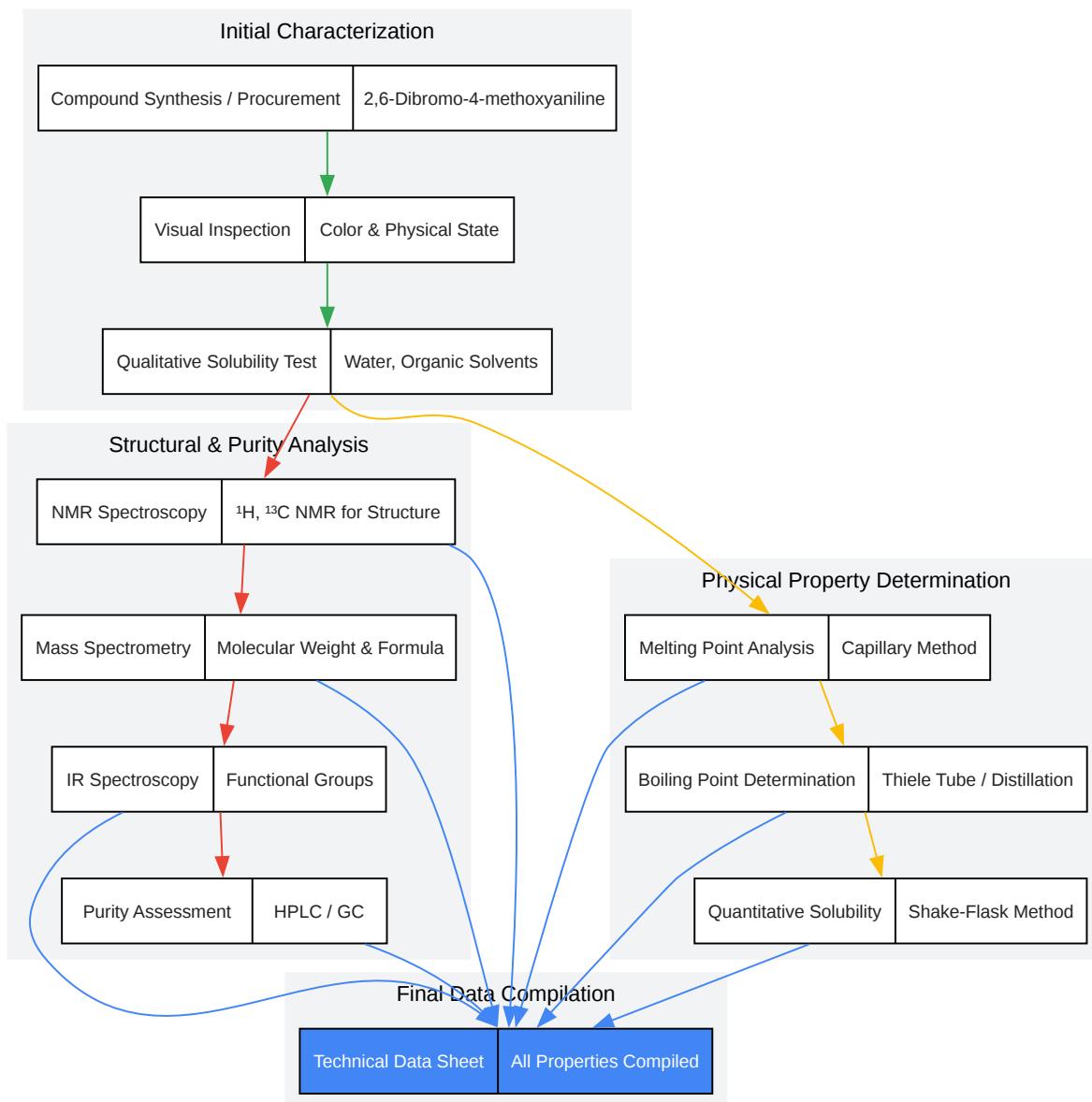
- Preparation of Saturated Solution: An excess amount of solid **2,6-Dibromo-4-methoxyaniline** is added to a vial containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).[15] Adding an excess of the solid is crucial to ensure that equilibrium is reached.[15]
- Equilibration: The vials are sealed and agitated in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to achieve equilibrium.[15]
- Sample Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.[15]
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard calibration curve. [15]
- Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during sample preparation.[15]

Spectral Data

As of the date of this guide, experimental ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for **2,6-Dibromo-4-methoxyaniline** are not readily available in reviewed public databases. For definitive structural confirmation and purity assessment, it is recommended that researchers acquire this data empirically.

Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a solid organic compound such as **2,6-Dibromo-4-methoxyaniline**.

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Workflow for Physical and Spectral Characterization.

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